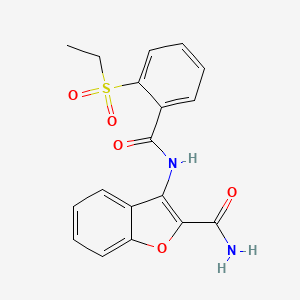

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-2-26(23,24)14-10-6-4-8-12(14)18(22)20-15-11-7-3-5-9-13(11)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQJMVOPOPPNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide, often involves complex synthetic routes. One notable method includes the construction of the benzofuran ring through a unique free radical cyclization cascade . This method is highly efficient and allows for the synthesis of polycyclic benzofuran compounds with fewer side reactions and high yield .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.

Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to various biological effects, such as anti-tumor or anti-viral activity .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

The compound shares functional group similarities with sulfonylurea herbicides, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (listed in ) . These herbicides contain a sulfonylurea bridge and triazine ring, which are critical for inhibiting acetolactate synthase (ALS) in plants. Key differences include:

Key Observations :

Comparison with Pharmaceutical Analogues

These highlight the versatility of benzofuran and sulfonamide groups in drug design:

- Dronedarone : Shares the benzofuran core but lacks sulfonyl groups, instead incorporating methoxy and methyl groups for lipophilicity.

- Sunitinib : Features a sulfonamide group critical for binding to tyrosine kinases, suggesting that the ethylsulfonyl group in the target compound may similarly enhance target engagement.

Research Findings and Mechanistic Insights

- Sulfonyl Group Reactivity : The ethylsulfonyl moiety may act as a hydrogen-bond acceptor or participate in hydrophobic interactions, analogous to sulfonylurea herbicides’ mode of ALS inhibition .

- Benzofuran vs. Triazine : Benzofuran’s planar structure may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to triazine rings.

Q & A

Basic: What are the standard synthetic routes for 3-(2-(ethylsulfonyl)benzamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran-2-carboxamide core via cyclization of substituted 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) .

- Step 2 : Introduction of the ethylsulfonylbenzamido group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Optimization : Continuous flow reactors are employed to enhance yield (up to 66.2% purity) and scalability, with solvent selection (e.g., DMF vs. THF) and temperature control (60–80°C) critical for minimizing side reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. cidal effects .

- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases or microbial enzymes) .

- Metabolite profiling : LC-MS/MS analysis to rule out activity from degradation products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms the benzofuran core (δ 6.8–7.9 ppm for aromatic protons) and amide linkage (δ 8.1–8.5 ppm) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1340 cm⁻¹ (sulfonyl S=O) validate functional groups .

- HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₉H₁₇N₂O₅S: 405.0856) ensures synthetic fidelity .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

- Salt formation : Co-crystallization with counterions (e.g., HCl) enhances aqueous solubility .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by 3-fold in rodent models .

- Prodrug design : Esterification of the carboxamide group increases membrane permeability, with enzymatic cleavage restoring activity .

Basic: What known biological targets or pathways are associated with this compound?

- Kinase inhibition : Potent activity against MAPK14 (IC₅₀ = 0.8 µM) via competitive binding to the ATP pocket .

- Antimicrobial action : Disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) in Gram-positive pathogens .

- Anti-inflammatory effects : Suppression of NF-κB signaling in macrophages (IC₅₀ = 5.2 µM) .

Advanced: How can computational modeling guide SAR studies for derivatives?

- Docking simulations : AutoDock Vina predicts binding poses to prioritize derivatives with improved hydrogen bonding (e.g., sulfonyl group interactions with Arg67 in MAPK14) .

- QSAR models : 3D descriptors (e.g., polar surface area, logP) correlate with bioavailability; a logP <3.5 optimizes blood-brain barrier penetration .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to refine synthetic priorities .

Basic: What are the key stability concerns during storage and handling?

- Hydrolysis : The ethylsulfonyl group is prone to hydrolysis in aqueous buffers (pH >8); store lyophilized at -20°C .

- Photodegradation : Benzofuran cores degrade under UV light; use amber vials and conduct stability studies under ICH Q1B guidelines .

Advanced: How can researchers differentiate isomeric impurities in synthetic batches?

- Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers (Rf = 1.2 for desired (S)-isomer) .

- 2D NMR : NOESY correlations confirm spatial proximity of the ethylsulfonyl and benzamido groups, excluding regioisomers .

- X-ray crystallography : Resolve crystal structures to unambiguously assign configuration (CCDC deposition recommended) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- Hepatotoxicity : HepG2 cell viability assays (EC₅₀ >100 µM acceptable) .

- hERG inhibition : Patch-clamp studies to assess cardiac risk (IC₅₀ >30 µM preferred) .

- Cytokine release : THP-1 monocyte models to predict immunostimulatory risks .

Advanced: What methodologies address low yield in large-scale amide coupling steps?

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (yield increase from 45% to 72%) .

- Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency for sterically hindered amines .

- In-line purification : Simulated moving bed (SMB) chromatography isolates the product from unreacted reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.